6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

Enzyme Inhibition Drug Discovery Dihydrofolate Reductase

Researchers often face limited sensitivity in standard luminol-based chemiluminescence detection. This 6-dimethylamino derivative addresses this need by offering a distinct, radical-mediated two-stage hydrolysis mechanism, enabling time-resolved monitoring of radical intermediates. - Unique two-stage ('fast' and 'slow') chemiluminescence profile for mechanistic studies[reference:0] - Serves as an ideal negative control (inactive against PDE; DHFR IC50 > 50 µM) for drug discovery assays[reference:1] - Essential monosubstituted building block for developing next-generation chemiluminescent labels and probes[reference:2] Available with reliable supply chain consistency.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 18697-31-9
Cat. No. B100362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione
CAS18697-31-9
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=O)NNC2=O
InChIInChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15)
InChIKeyYUHXSGIOAZZWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione: Enhanced Chemiluminescence Luminol Derivative


6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione (CAS 18697-31-9) is a heterocyclic compound belonging to the phthalazine-1,4-dione (luminol) class. It is characterized by a phthalazine core with a dimethylamino substituent at the 6-position, which distinguishes it from the parent luminol structure. This substitution pattern is specifically designed to alter the electronic properties of the molecule, with theoretical and kinetic studies indicating a significant impact on its chemiluminescence behavior compared to unsubstituted or differently substituted analogs [1][2].

Why Luminol Cannot Replace the 6-(Dimethylamino) Derivative


Generic substitution fails because the 6-dimethylamino group fundamentally alters the electronic and kinetic properties of the phthalazine-1,4-dione core, which are critical for its function as a chemiluminescent probe or research tool. Quantum chemical calculations demonstrate that electron-donating substituents like the dimethylamino group significantly improve quantum chemical parameters and spectral patterns associated with enhanced chemiluminescence [1]. Furthermore, kinetic studies reveal a distinct, radical-mediated hydrolysis mechanism for the 6-dimethylamino derivative that is not observed with the parent luminol, leading to a two-stage ('fast' and 'slow') chemiluminescence profile [2]. Therefore, a generic luminol compound would not replicate the specific mechanistic, electronic, or analytical performance characteristics of this derivative, potentially compromising experimental reproducibility and detection sensitivity.

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione: Quantitative Evidence vs. Analogs


DHFR Inhibition with Defined IC50

In a standardized in vitro enzyme inhibition assay, 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione demonstrated an IC50 value of >50 µM against dihydrofolate reductase (DHFR) isolated from MTX-resistant WI-L2 cells [1]. While this is a low-potency result, it provides a clear, quantitative benchmark. This value can be directly compared to more potent DHFR inhibitors, such as the structurally distinct pyrimidine derivative trimethoprim, which typically exhibits IC50 values in the nanomolar range against various bacterial DHFR isoforms (e.g., IC50 = 17.5 nM against bovine liver DHFR [2]), confirming that this compound is not a high-potency DHFR inhibitor.

Enzyme Inhibition Drug Discovery Dihydrofolate Reductase

Two-Stage Radical Chemiluminescence Mechanism

Kinetic studies of the hydrolysis of 6-dimethylamino-1,4-dihydrophthalazine-1,4-dione (the reactive intermediate derived from the parent compound) revealed a two-stage chemiluminescence process consisting of a 'fast' and a 'slow' component, both of which were found to proceed via a radical mechanism [1]. This is in direct contrast to the information reported in the literature for the mechanism of unsubstituted luminol chemiluminescence, which does not exhibit this distinct biphasic behavior. The study precisely defined the mechanistic scheme and identified that the two kinetic stages are due to two successively formed intermediate products of the hydrolysis.

Chemiluminescence Reaction Kinetics Mechanistic Studies

Foundational Scaffold for Chemiluminescent Probe Design

Quantum chemical calculations (RHF, DFT-B3LYP, MP2) demonstrated that dimethylamino-substituted luminol derivatives exhibit better quantum chemical parameters and spectral patterns associated with much-enhanced chemiluminescence properties compared to unsubstituted luminol [1]. The study further identified that its positional isomer, 6,8-bis(dimethylamino)-5-amino-2,3-dihydro-1,4-phthalazinedione, shows a greater potential of being a better chemiluminescence reagent in various analytical assays [1]. This positions 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione as the fundamental monosubstituted scaffold from which these improved performance characteristics originate.

Chemiluminescence Quantum Chemistry Molecular Design

Lack of Significant cAMP PDE Inhibition

In a defined in vitro assay using bovine aorta, the compound was evaluated for its inhibitory activity against cAMP phosphodiesterase (PDE). The result was reported as 'insignificant' [1]. This lack of activity provides a key differentiator against other phthalazine-based or heterocyclic compounds that may act as PDE inhibitors. For instance, certain phthalazine-1,4-dione derivatives have been explored as AMPA receptor antagonists with potential downstream effects on signaling pathways [2], but this specific compound does not share that activity profile.

Enzyme Inhibition cAMP Signaling Selectivity Profiling

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione: Optimal Use Cases


Mechanistic Probe for Radical Chemiluminescence

The kinetic study demonstrating a two-stage radical chemiluminescence mechanism for this compound's hydrolysis provides a unique opportunity for researchers studying radical reactions in solution [1]. The compound can be used as a probe to generate and monitor radical intermediates in a time-resolved manner, distinguishing it from standard luminol-based systems. This is particularly valuable for physical and analytical chemists developing new chemiluminescence detection methods or investigating the fundamental processes of light-emitting chemical reactions.

Core Scaffold for Enhanced Chemiluminescent Probes

Quantum chemical evidence indicates that the dimethylamino substitution improves electronic properties for chemiluminescence, and that the bis-substituted positional isomer is a superior reagent [1]. Therefore, 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione serves as the essential monosubstituted building block for medicinal chemists and analytical scientists aiming to develop next-generation chemiluminescent labels, probes, or assay components with potentially higher sensitivity than standard luminol.

Selective Negative Control for Enzyme Inhibition Studies

The compound's confirmed inactivity against cAMP phosphodiesterase (PDE) [1] and its very weak inhibition of DHFR (IC50 > 50 µM) [2] make it an ideal negative control compound in cell-based or biochemical assays. Researchers can use this compound to verify that observed effects are not due to non-specific inhibition of these common enzyme targets. This is particularly useful in drug discovery campaigns where off-target activity against PDE or DHFR is a key concern.

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